molecular formula C10H9BrF3NOS B14054785 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14054785
M. Wt: 328.15 g/mol
InChI Key: LMIFPRWYLUUPIN-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of a trifluoromethylthio group, an amino group, and a bromopropanone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized products like sulfoxides and sulfones.
  • Reduced alcohol derivatives.

Scientific Research Applications

1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The bromine atom can participate in electrophilic substitution reactions, while the amino group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is unique due to the combination of its trifluoromethylthio group, amino group, and bromopropanone structure. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

LMIFPRWYLUUPIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)N)Br

Origin of Product

United States

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